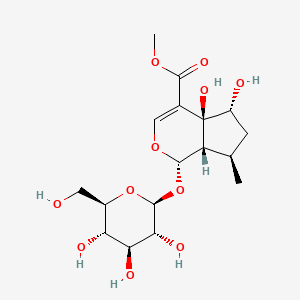

5,9-Epi-penstemoside

Description

5,9-Epi-penstemoside was initially isolated from Eremostachys glabra and proposed as a novel iridoid glucoside with a unique stereochemical configuration at the C-5 and C-9 positions . This revision arose from advanced spectroscopic re-evaluations, particularly nuclear magnetic resonance (NMR) and nuclear Overhauser effect (NOE) data, which corrected earlier misinterpretations of bridgehead proton configurations. The misassignment underscores the challenges in stereochemical analysis of iridoids, a class of monoterpenoids prevalent in medicinal plants.

Properties

Molecular Formula |

C17H26O11 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (1S,4aS,5R,7R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |

InChI Key |

MLTZHVBDDNOQNM-RNLJPYGHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

5,9-epi-penstemoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Misassignments

The structural revision of 5,9-epi-penstemoside is part of a broader reevaluation of iridoid glucosides isolated from Eremostachys glabra. Key comparisons include:

Key Structural Features

- Penstemoside vs. 5,9-Epi-penstemoside: Both share identical molecular frameworks (C₁₆H₂₄O₁₁), but the initial misassignment of 5,9-epi-penstemoside arose from ambiguous NOE interactions between bridgehead protons (H-5 and H-9). Reanalysis confirmed the canonical penstemoside structure .

- Barlerin (8-O-acetylshanziside) : Differs from penstemoside by an acetyl group at C-8, a feature initially misassigned in its "6,9-epi" form due to overlapping spectral signals .

- 7,8-Didehydropenstemoside : Contains a double bond at C7-C8, distinguishing it from penstemoside. The "5,9-epi" variant was disproven via UV and mass spectrometry .

Implications of Structural Revisions

The revisions highlight critical pitfalls in iridoid characterization:

NOE Data Limitations: Bridgehead protons (e.g., H-5, H-9) in iridoids exhibit complex coupling patterns, leading to overinterpretation of epimeric configurations .

Stereochemical Redundancy: Multiple iridoids from Eremostachys glabra were erroneously classified as novel due to minor spectral variations, emphasizing the need for cross-validation with synthetic standards or X-ray crystallography.

Research Findings and Methodological Insights

The 2007 study by Jensen et al. systematically revised six iridoid glucosides using:

- 1D/2D NMR : Reassigned proton and carbon signals, clarifying stereochemical ambiguities.

- Comparative Spectral Analysis: Overlaid data with known compounds (e.g., harpagoside, agnuside) to confirm identities.

- Mass Spectrometry : Verified molecular formulas and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.